Adamts-5-IN-3

Aggrecanase Inhibition Osteoarthritis ADAMTS-4

ADAMTS-5-IN-3, designated as Example 37-2 in the primary source patent, is a small-molecule inhibitor of the zinc metalloproteases ADAMTS-5 (aggrecanase-2) and ADAMTS-4 (aggrecanase-1). It is a member of a class of hydantoin derivatives developed for research into cartilage degradation pathologies.

Molecular Formula C20H23Cl2N3O3
Molecular Weight 424.3 g/mol
Cat. No. B10831396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamts-5-IN-3
Molecular FormulaC20H23Cl2N3O3
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4
InChIInChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1
InChIKeyLBFZDWQGADLLKS-YBTHPKLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADAMTS-5-IN-3 for Scientific Procurement: A Dual ADAMTS-5/ADAMTS-4 Inhibitor Tool Compound


ADAMTS-5-IN-3, designated as Example 37-2 in the primary source patent, is a small-molecule inhibitor of the zinc metalloproteases ADAMTS-5 (aggrecanase-2) and ADAMTS-4 (aggrecanase-1) [1]. It is a member of a class of hydantoin derivatives developed for research into cartilage degradation pathologies. Its primary application is in preclinical models of osteoarthritis and rheumatoid arthritis, where these aggrecanases are key drivers of extracellular matrix breakdown [1]. The compound is supplied by multiple vendors for biochemical and cell-based assays, with a reported purity of approximately 98.9% .

Why ADAMTS-5-IN-3 Cannot Be Interchanged with Generic ADAMTS-5 Inhibitors


Substituting ADAMTS-5-IN-3 with another in-class ADAMTS-5 inhibitor is not scientifically sound due to significant variance in selectivity profiles against the closely related ADAMTS-4 aggrecanase. While many tool compounds exhibit high selectivity for ADAMTS-5 over ADAMTS-4 (e.g., a >40-fold window) , ADAMTS-5-IN-3 demonstrates a narrow IC50 ratio (potent dual inhibition of 8 nM vs. 12 nM) [1]. This differential off-target profile means that experimental outcomes in cartilage explant or in vivo models requiring concomitant inhibition of both aggrecanases will differ drastically if a highly selective analog is used. The structure-activity relationship within its chemical series further confirms that minor modifications to the hydantoin core can alter selectivity, making blind substitution a source of irreproducible results [1].

Quantitative Evidence for ADAMTS-5-IN-3 Differentiation from Analogues


Comparative Dual Target Inhibition Profile vs. Highly Selective ADAMTS-5 Inhibitors

ADAMTS-5-IN-3 is a potent, near-equipotent dual inhibitor of ADAMTS-5 and ADAMTS-4. Its IC50 of 8 nM for ADAMTS-5 and 12 nM for ADAMTS-4 results in an ADAMTS-5/ADAMTS-4 selectivity ratio of approximately 0.67 [1]. This profile strongly contrasts with the tool compound 'ADAMTS-5 Inhibitor' (CAS not specified), which has an ADAMTS-5 IC50 of 1,100 nM and displays >40-fold functional selectivity against ADAMTS-4 . In an experimental context where dual aggrecanase inhibition is hypothesized to be necessary for efficacy, ADAMTS-5-IN-3 provides a fundamentally different pharmacological tool compared to highly selective agents.

Aggrecanase Inhibition Osteoarthritis ADAMTS-4

Potency Comparison Against the Clinical Benchmark GLPG1972 (Aldumastat)

Compared to the well-characterized clinical candidate GLPG1972 (Aldumastat/S201086), ADAMTS-5-IN-3 demonstrates higher potency but a distinct selectivity signature. ADAMTS-5-IN-3 inhibits ADAMTS-5 with an IC50 of 8 nM, which is 2.4-fold more potent than GLPG1972's reported IC50 of 19 nM [1][2]. However, the selectivity window over ADAMTS-4 is inverted: GLPG1972 is an 8-fold selective ADAMTS-5 inhibitor (ADAMTS-4 IC50 = 156 nM) [2], whereas ADAMTS-5-IN-3 is a near-equipotent dual inhibitor (ADAMTS-4 IC50 = 12 nM) [1]. This means ADAMTS-5-IN-3 provides 13-fold greater inhibition of ADAMTS-4 than GLPG1972 at the enzymatic level.

ADAMTS-5 Selectivity Clinical Candidates Potency

Structural Differentiation Within the Hydantoin Chemical Series

Within the chemical series disclosed in US20240299360A1, differentiation is driven by subtle structural modifications that drastically alter selectivity. For instance, Example 34-2-A, a close structural analog, shows an ADAMTS-5 IC50 of 3 nM [1], which is more potent than ADAMTS-5-IN-3. However, such analogs may exhibit different selectivity windows or physicochemical properties. The specific substitution pattern of ADAMTS-5-IN-3, containing a chiral methyl group on the tetrahydro-3-benzazepine ring and a cyclopropyl substituent on the hydantoin, was profiled to yield its characteristic near-equal dual inhibition [2]. This contrasts with other examples designed for high ADAMTS-5 selectivity, making ADAMTS-5-IN-3 a preferred tool when dual inhibition data is needed.

Medicinal Chemistry Structure-Activity Relationship Selectivity

Recommended Application Scenarios for ADAMTS-5-IN-3 in Cartilage Degradation Research


Simultaneous Live-Cell Imaging of ADAMTS-5 and ADAMTS-4 Activity Blockade

In vitro models using live chondrocytes or cartilage explants often require inhibition of both proteases to observe maximal aggrecan protection. The near-equipotent dual inhibition of ADAMTS-5-IN-3 (IC50 8 nM for ADAMTS-5 and 12 nM for ADAMTS-4) allows researchers to use a single compound to completely block aggrecanase activity, avoiding the need for poorly synergistic compound cocktails [1]. This is particularly relevant for Fluorescence Resonance Energy Transfer (FRET)-based activity assays where multiplexing is challenging.

Dissecting Overlapping Substrate Specificity in Rheumatoid Arthritis Models

In rheumatoid arthritis, where inflammatory cytokines upregulate both ADAMTS-5 and ADAMTS-4, genetic knockout studies often show partial compensation. ADAMTS-5-IN-3 enables pharmacological pan-inhibition of both enzymes without the confounding off-target effects of older broad-spectrum MMP inhibitors. Its defined IC50 values provide a clear concentration window for achieving >90% target engagement of both proteins simultaneously [1].

In Vivo Cartilage Protection Studies Requiring Balanced Aggrecanase Blockade

Preclinical murine models of osteoarthritis (e.g., DMM surgical models) frequently use tool compounds to validate target engagement. A compound like GLPG1972, with its high ADAMTS-5 selectivity (8-fold), may leave ADAMTS-4 activity unaddressed. ADAMTS-5-IN-3 is a strategically superior tool when the experimental hypothesis demands rigorous validation that dual aggrecanase inhibition is required for cartilage protection, thereby adding a crucial piece of evidence for the aggrecanase field [1][2].

Biochemical Assay Calibration for Dual-Aggrecanase High-Throughput Screens

When developing a high-throughput screening (HTS) cascade for new aggrecanase inhibitors, ADAMTS-5-IN-3 serves as an ideal positive control for both ADAMTS-5 and ADAMTS-4 enzyme assays at a single concentration. Its balanced potency (8 and 12 nM) ensures that a single well can validate both assays simultaneously, reducing plate usage and assay variability compared to using separate, highly selective control inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamts-5-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.